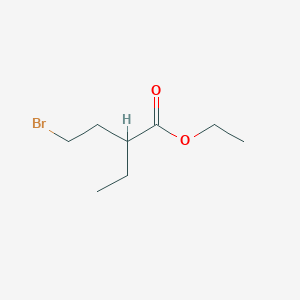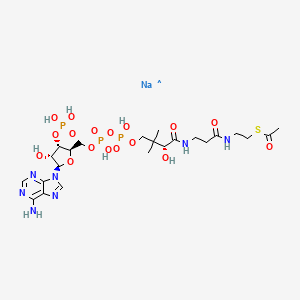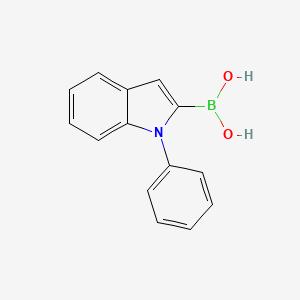
(1-Phenylindol-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenylindol-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenylindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylindol-2-yl)boronic acid typically involves the borylation of the corresponding halogenated phenylindole. One common method is the palladium-catalyzed borylation of 1-phenylindole using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: (1-Phenylindol-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenylindole derivatives.
Aplicaciones Científicas De Investigación
(1-Phenylindol-2-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules such as saccharides and nucleotides.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of (1-Phenylindol-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its aryl or vinyl group to the palladium complex, forming a new palladium-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
(1-Phenylindol-2-yl)boronic acid can be compared with other boronic acids and indole derivatives:
Phenylboronic Acid: Similar in structure but lacks the indole moiety, making it less versatile in certain applications.
Indole-2-boronic Acid: Contains the indole moiety but lacks the phenyl group, resulting in different reactivity and applications.
(1-Phenylindol-3-yl)boronic Acid: Similar structure but with the boronic acid group at a different position, leading to variations in reactivity and coupling efficiency.
Uniqueness: this compound is unique due to the presence of both the phenyl and indole moieties, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in the development of advanced materials.
Propiedades
Fórmula molecular |
C14H12BNO2 |
|---|---|
Peso molecular |
237.06 g/mol |
Nombre IUPAC |
(1-phenylindol-2-yl)boronic acid |
InChI |
InChI=1S/C14H12BNO2/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)12-7-2-1-3-8-12/h1-10,17-18H |
Clave InChI |
HHJFMHZFDXRKPM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=CC=CC=C2N1C3=CC=CC=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13969138.png)


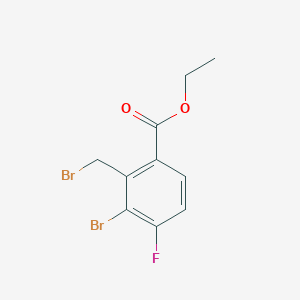
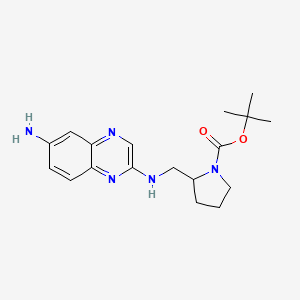
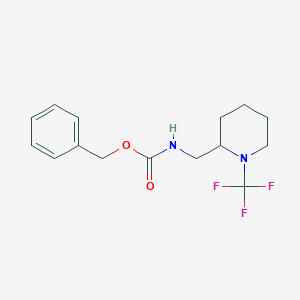
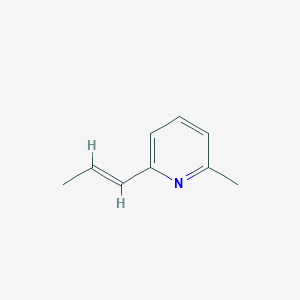

![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)
![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)
![Phenol, 4-[(hexyloxy)methyl]-2-methoxy-](/img/structure/B13969207.png)
